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molecular formula C10H11NS B1619891 3-(Benzylsulfanyl)propanenitrile CAS No. 5601-23-0

3-(Benzylsulfanyl)propanenitrile

Cat. No. B1619891
M. Wt: 177.27 g/mol
InChI Key: UUQUDAQRNLCILI-UHFFFAOYSA-N
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Patent
US03984336

Procedure details

β-Benzylmercaptopropionitrile was prepared according to the procedure of Example 1 using α-toluenethiol (25.0 g; 0.20 moles), acrylonitrile (10.6 g; 0.20 moles) and sodium methoxide (0.5 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][SH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9](#[N:12])[CH:10]=[CH2:11].C[O-].[Na+]>>[CH2:7]([S:8][CH2:11][CH2:10][C:9]#[N:12])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1(=CC=CC=C1)CS
Step Two
Name
Quantity
10.6 g
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
sodium methoxide
Quantity
0.5 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)SCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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